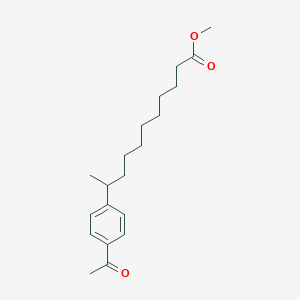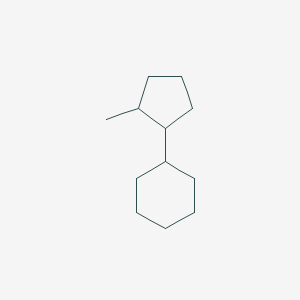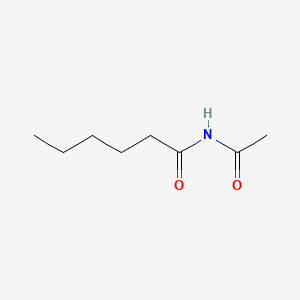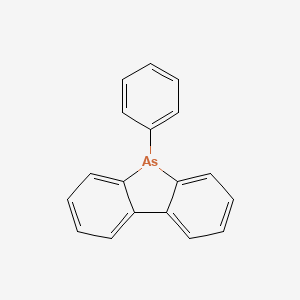
5H-Dibenzarsole, 5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Dibenzarsole, 5-phenyl- is an organoarsenic compound characterized by its unique structure, which includes a dibenzarsole core with a phenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzarsole, 5-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromophenylacetylene with sodium azide in the presence of a copper catalyst to form the desired dibenzarsole structure . The reaction conditions often include the use of dimethyl sulfoxide (DMSO) as a solvent and heating to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for 5H-Dibenzarsole, 5-phenyl- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety protocols due to the involvement of arsenic compounds.
化学反応の分析
Types of Reactions
5H-Dibenzarsole, 5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
5H-Dibenzarsole, 5-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the biological activity of organoarsenic compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Possible applications in the development of new materials and catalysts.
作用機序
The mechanism of action of 5H-Dibenzarsole, 5-phenyl- involves its interaction with biological molecules. The compound can bind to proteins and enzymes, potentially inhibiting their function. The exact molecular targets and pathways are still under investigation, but it is believed that the arsenic atom plays a crucial role in its biological activity .
類似化合物との比較
Similar Compounds
5H-Dibenzo[b,f]azepine: Similar structure but lacks the arsenic atom.
Phenylarsine oxide: Contains arsenic but has a different core structure.
Benzene derivatives: Various compounds with similar aromatic rings but different substituents.
Uniqueness
5H-Dibenzarsole, 5-phenyl- is unique due to the presence of both the dibenzarsole core and the phenyl substituent.
特性
CAS番号 |
6633-49-4 |
|---|---|
分子式 |
C18H13As |
分子量 |
304.2 g/mol |
IUPAC名 |
5-phenylbenzo[b]arsindole |
InChI |
InChI=1S/C18H13As/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H |
InChIキー |
LMOSVIMZPPKUDF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[As]2C3=CC=CC=C3C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



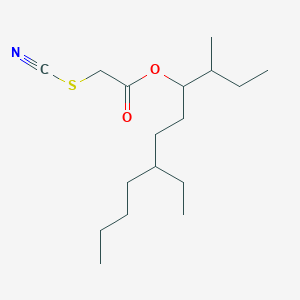
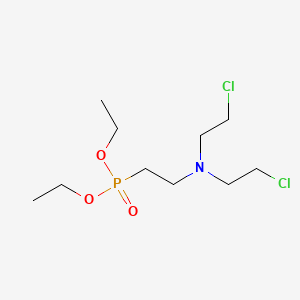

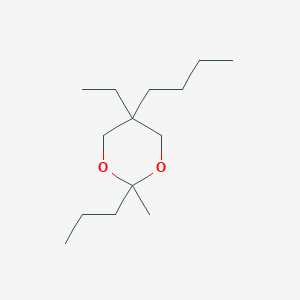
![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)
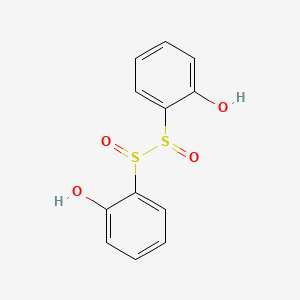
![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)

![1,1'-[Iminodi(methylene)]di(2-naphthol)](/img/structure/B14727546.png)
